

# Standard Protocol for Culturing and Passaging HS-27A Cells

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## Compound of Interest

Compound Name: HS-27

Cat. No.: B10824631

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **HS-27A** cell line, derived from human bone marrow stroma, consists of fibroblastoid cells immortalized with the HPV-16 E6/E7 genes.<sup>[1][2]</sup> These cells are characterized by their large, flattened polygonal shape and their ability to form a "blanket" cell layer with numerous intercellular contacts. Notably, **HS-27A** cells secrete low levels of growth factors and do not support the proliferation of isolated hematopoietic progenitor cells in co-cultures.<sup>[3]</sup> They express high levels of vascular cell adhesion molecule 1 (VCAM-1) and can support the formation of "cobblestone" areas by CD34-positive, CD38-low cells. This document provides a detailed, standardized protocol for the successful culture and passaging of the **HS-27A** cell line.

## Materials and Reagents

Reagent	Recommended Product/Specification
Basal Medium	ATCC-formulated RPMI-1640 Medium
Serum	Fetal Bovine Serum (FBS), Heat-Inactivated[1]
Antibiotics (Optional)	Penicillin-Streptomycin Solution (10,000 units Penicillin: 10,000µg Streptomycin)[1]
Supplements (Optional)	Sodium Pyruvate Solution, 100mM; L-Glutamine, 200mM[1]
Cell Dissociation Reagent	0.25% (w/v) Trypsin-0.53 mM EDTA solution OR Accutase Enzyme Cell Detachment Medium[1]
Buffers	Phosphate Buffered Saline (PBS), Ca <sup>2+</sup> /Mg <sup>2+</sup> free
Cryopreservation Medium	Complete growth medium with 10% DMSO[4] OR 40% FBS in RPMI-1640 with 1% Pen-Strep, 4mM L-Glutamine, and 10% DMSO[1]

## Quantitative Data Summary

### Culture and Passaging Parameters

Parameter	Value	Source
Complete Growth Medium	RPMI-1640 + 10% FBS	
Incubation Conditions	37°C, 5% CO <sub>2</sub> in air atmosphere	
Subculture Confluency	70-80%	[1]
Subculture Ratio	1:4 to 1:5	
Medium Renewal	2 to 3 times per week	
Seeding Density (T75 Flask)	1 x 10 <sup>6</sup> cells	[1]
Confluent T75 Flask Yield	5-6 x 10 <sup>6</sup> cells	[1]
Centrifugation (Thawing)	~125 x g for 5-7 minutes	
Centrifugation (Passaging)	500 x g for 5 minutes	[1]

## Reagent Volumes for a T75 Flask

Reagent	Volume
PBS Wash	10-15 mL
Trypsin-EDTA or Accutase	2-15 mL
Complete Growth Medium (for neutralization)	At least 2x the volume of dissociation reagent
Complete Growth Medium (for culture)	15 mL

## Experimental Protocols

### Preparation of Complete Growth Medium

- To a 500 mL bottle of RPMI-1640 basal medium, aseptically add 50 mL of heat-inactivated Fetal Bovine Serum to achieve a final concentration of 10%.
- (Optional) Add Penicillin-Streptomycin to a final concentration of 1%.[\[1\]](#)

- (Optional) Add Sodium Pyruvate to a final concentration of 1mM and L-Glutamine to a final concentration of 2mM.[\[1\]](#)
- Store the complete growth medium at 2-8°C. Warm to 37°C in a water bath before use.

## Thawing of Cryopreserved HS-27A Cells

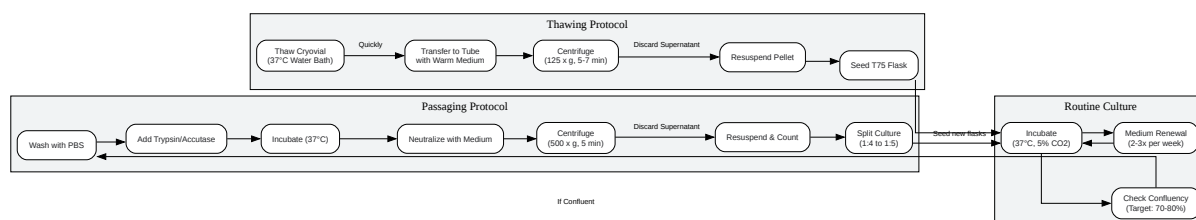
- Prior to thawing, place a T75 culture flask containing 15 mL of complete growth medium in a 37°C, 5% CO<sub>2</sub> incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0-7.6).
- Quickly thaw the cryovial in a 37°C water bath by gentle agitation. Keep the cap out of the water to prevent contamination.[\[1\]](#)
- As soon as the ice crystals disappear, sterilize the outside of the vial with 70% ethanol.[\[1\]](#)
- Aseptically transfer the vial contents to a 15 mL centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Carefully aspirate and discard the supernatant containing the cryoprotectant.
- Gently resuspend the cell pellet in 1 mL of fresh complete medium and transfer to the prepared T75 flask.[\[4\]](#)
- Incubate the culture at 37°C in a 5% CO<sub>2</sub> in air atmosphere.
- Change the medium the day after seeding to remove any residual cryoprotectant, and every 2-3 days thereafter.[\[1\]](#)

## Passaging of HS-27A Cells

- Observe the cells under an inverted microscope to ensure they are 70-80% confluent and appear healthy.[\[1\]](#)
- Aspirate the spent culture medium from the flask.

- Wash the cell monolayer with 10-15 mL of sterile PBS (without Ca<sup>2+</sup>/Mg<sup>2+</sup>) to remove any residual serum that may inhibit the dissociation reagent.[1] Aspirate the PBS.
- Add 2-3 mL of 0.25% Trypsin-0.53 mM EDTA solution (or 15 mL of Accutase) to the flask, ensuring the entire cell monolayer is covered.[1]
- Incubate the flask at 37°C for 3-5 minutes (or 10-15 minutes for Accutase).[1][5] Monitor the cells under a microscope. Detachment can be aided by gently tapping the side of the flask. [6] Avoid over-incubation.
- Once the cells have detached, add at least an equal volume of complete growth medium to inactivate the trypsin. For a T75 flask, add 8-10 mL of medium.[5]
- Gently pipette the cell suspension up and down several times to create a single-cell suspension.
- Transfer the cell suspension to a 50 mL centrifuge tube.
- Centrifuge the cells at 500 x g for 5 minutes.[1]
- Discard the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed new T75 flasks with 1 x 10<sup>6</sup> cells in 15 mL of complete growth medium or split the cells at a ratio of 1:4 to 1:5.[1]
- Label the new flasks with the cell line name, passage number, and date.
- Place the flasks in a 37°C, 5% CO<sub>2</sub> incubator.

## Visual Protocols



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Caption: Workflow for thawing, culturing, and passaging **HS-27A** cells.

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